3-(4-Methoxyphenyl)oxetan-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)oxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-4-2-8(3-5-9)10(11)6-13-7-10/h2-5H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPHCZDCSRSELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(COC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 3 4 Methoxyphenyl Oxetan 3 Amine
Ring-Opening Reactions of the Oxetane (B1205548) Scaffold
The significant ring strain of the four-membered oxetane ring (approximately 25.5 kcal/mol) is a primary driver for its reactivity, making it susceptible to ring-opening reactions under various conditions. nih.gov For 3-(4-methoxyphenyl)oxetan-3-amine (B2729714), the substitution pattern at the C3 position, bearing both an amine and a stabilizing aryl group, dictates the regioselectivity of these transformations.
Acid-Catalyzed Ring Opening Processes
Under acidic conditions, the oxetane oxygen of this compound can be protonated, which significantly enhances the ring's susceptibility to nucleophilic attack by converting the hydroxyl group into a better leaving group. The subsequent cleavage of a C-O bond is driven by the release of ring strain.
The presence of the 4-methoxyphenyl (B3050149) group at the C3 position plays a crucial role in directing the outcome of this process. This electron-donating group can stabilize a positive charge on the tertiary carbon (C3) through resonance. Consequently, the reaction likely proceeds via a carbocation-like transition state, favoring nucleophilic attack at the more substituted C3 position. This pathway is analogous to the SN1-type opening of epoxides.
Lewis acids are also effective catalysts for promoting the ring-opening of oxetanes. For instance, boron trifluoride etherate (BF₃·Et₂O) is known to activate the oxetane ring, facilitating its opening and subsequent reaction with nucleophiles. rsc.org This activation makes the oxetane carbon atoms more electrophilic and primes the ring for cleavage. rsc.org In the case of this compound, this Lewis acid activation would further favor the formation of a tertiary carbocation stabilized by the adjacent aryl group, leading to the generation of a 1,3-amino alcohol derivative upon reaction with water or other nucleophiles.
A proposed mechanism for the acid-catalyzed ring-opening is detailed below:
Protonation of the oxetane oxygen by a Brønsted acid or coordination to a Lewis acid.
Cleavage of the C3-O bond, facilitated by the release of ring strain and the formation of a resonance-stabilized tertiary carbocation.
Trapping of the carbocation intermediate by a nucleophile (e.g., water, alcohol) to yield the final ring-opened product.
Nucleophile-Mediated Ring-Opening
The compound this compound possesses both a nucleophilic site (the amino group) and electrophilic sites (the oxetane ring carbons), making it a 1,3-amphoteric molecule. nih.gov While the 1,3-disposition of these groups inhibits direct intramolecular self-destruction, this dual reactivity can be harnessed in reactions with external reagents. nih.gov
Direct ring-opening by external nucleophiles at the oxetane C3 position is challenging. However, innovative strategies have been developed to achieve this transformation. One such method involves the generation of an oxetane carbocation intermediate under mild, slightly basic conditions. thieme.de Researchers have shown that 3-aryl-oxetan-3-ols could be converted to oxetane sulfonyl fluorides. These intermediates, upon gentle warming, undergo a defluorosulfonylative process, losing SO₂ and a fluoride (B91410) ion to generate a planar oxetane carbocation. thieme.denih.govresearchgate.net This carbocation can then be trapped by a variety of amine nucleophiles to form 3-amino-3-aryloxetanes, effectively achieving a nucleophile-mediated substitution that proceeds via a ring-opened or partially opened state. nih.govresearchgate.net Although direct attack on the oxetane was not successful with amines, this process provides an alternative pathway. thieme.de
This reactivity is summarized in the following table:
Table 1: Nucleophile-Mediated Formation of Amino-Oxetanes via Carbocation Intermediate
| Precursor | Reagent | Key Intermediate | Product Type | Ref |
|---|
This method is notable for its high functional group tolerance, accommodating hindered amines, anilines, and amino acid derivatives as nucleophiles. thieme.de
Ring Expansion Reactions of Oxetanes
The inherent strain in the oxetane ring also makes it a suitable substrate for ring expansion reactions, which provide access to larger, five-membered heterocyclic systems. nih.gov These transformations leverage the release of ring strain as a thermodynamic driving force. rsc.org
For 3-aminooxetanes like this compound, a prominent class of ring expansion reactions involves formal [3+2] annulations with polarized π-systems. nih.gov In these reactions, the 3-aminooxetane acts as a three-atom building block. The reaction is initiated by the nucleophilic attack of the amino group on an external electrophile (e.g., an isocyanate or carbon dioxide), followed by an intramolecular ring-opening of the oxetane by a newly positioned nucleophile. nih.gov
A notable example is the BF₃·Et₂O promoted [3+2] annulation between 3-aminooxetanes and 1,3,5-triazinanes (a source of imines), which efficiently produces structurally diverse 4-hydroxymethyl imidazolidines. rsc.org This process demonstrates the utility of the strained ring in constructing more complex molecular scaffolds. rsc.org
Table 2: Examples of [3+2] Annulation Reactions with 3-Aminooxetanes
| 3-Aminooxetane Reactant | π-System Reactant | Catalyst/Conditions | Product Heterocycle | Ref |
|---|---|---|---|---|
| Generic 3-Aminooxetane | Isothiocyanate | None (mild conditions) | Iminothiazolidine | nih.gov |
| Generic 3-Aminooxetane | Isocyanate | FeCl₃ | Iminooxazolidine | nih.gov |
| Generic 3-Aminooxetane | Carbon Dioxide (CO₂) | DBU | Oxazolidinone | nih.gov |
Reactivity of the Amino Group
The primary amino group at the C3 position is a key site of reactivity, allowing for a wide array of chemical modifications through functional group interconversions and derivatizations.
Functional Group Interconversions of the Amine
The primary amine of this compound can be transformed into various other nitrogen-containing functional groups using standard synthetic methodologies. These transformations allow for the synthesis of diverse derivatives while potentially keeping the oxetane ring intact, provided that the reaction conditions are sufficiently mild.
Plausible functional group interconversions include:
Formation of Amidines: Primary amines can react with appropriate reagents, such as nitriles (Pinner reaction) or imidoyl chlorides, to form amidines. researchgate.net
Formation of Ureas and Carbamates: Reaction with isocyanates leads to the formation of substituted ureas. For example, reaction of (4-methoxyphenyl)amine with phenyl isocyanate yields the corresponding urea. researchgate.net Similarly, reaction with chloroformates or other activated carbonyl species can produce carbamates.
Conversion to other Nitrogen Heterocycles: The amine can serve as a nucleophilic handle for the construction of larger heterocyclic systems, beyond the [3+2] annulations described previously.
Amide Couplings and Derivatization
One of the most significant and widely utilized reactions of the amino group in this compound is its acylation to form amides. sphinxsai.com This transformation is of paramount importance in medicinal chemistry, where the 3-amino-3-aryloxetane motif is explored as a bioisosteric replacement for the amide bond itself. nih.govresearchgate.net This substitution can improve physicochemical properties such as solubility while mimicking the hydrogen bonding capabilities of an amide. researchgate.net
The primary amine readily undergoes coupling with carboxylic acids, acid chlorides, or activated esters to furnish the corresponding N-acylated products. This reaction is typically facilitated by standard peptide coupling reagents. The direct coupling of amines with alcohols to form amides, mediated by a ruthenium catalyst, also represents a modern, environmentally friendly approach. nih.gov
Table 3: Common Reagents for Amide Bond Formation with Amines
| Reagent Class | Specific Examples | Reaction Type | Ref |
|---|---|---|---|
| Carboxylic Acid + Coupling Agent | EDCI, HATU, TBTU, PyBOP | Amidation | sphinxsai.comnih.gov |
| Acid Chloride | Acetyl Chloride, Benzoyl Chloride | Acylation | sphinxsai.com |
The synthesis of these amide derivatives is crucial for exploring structure-activity relationships in drug discovery programs, allowing for the systematic modification of substituents attached to the core amino-oxetane scaffold.
Reactivity of the 4-Methoxyphenyl Substituent
The 4-methoxyphenyl group, also known as an anisole (B1667542) moiety, is a key determinant of the molecule's aromatic chemistry. The substituent's reactivity is primarily governed by the powerful electron-donating nature of the methoxy (B1213986) group attached to the benzene (B151609) ring.
The methoxyphenyl ring in this compound is highly activated towards electrophilic aromatic substitution (EAS). The methoxy (-OCH3) group is a strong activating group due to the resonance effect, where the lone pairs of electrons on the oxygen atom are delocalized into the aromatic π-system. quora.comorganicchemistrytutor.com This donation of electron density increases the nucleophilicity of the benzene ring, making it significantly more reactive than unsubstituted benzene. msu.edu
This increased electron density is most pronounced at the positions ortho and para to the methoxy group. organicchemistrytutor.comyoutube.com Consequently, the -OCH3 group is a potent ortho, para-director, meaning that incoming electrophiles will preferentially attack these positions. doubtnut.comlibretexts.org In the case of this compound, the para position is already occupied by the 3-aminooxetan-3-yl substituent. Therefore, electrophilic attack is expected to occur almost exclusively at the two equivalent ortho positions (C3 and C5) relative to the methoxy group.
The 3-aminooxetan-3-yl substituent at the C4 position also influences the ring's reactivity. The amine group is typically activating, while the strained oxetane ring can exhibit electron-withdrawing properties. acs.org However, the directing effect in electrophilic aromatic substitution is overwhelmingly controlled by the strongly activating methoxy group. The high reactivity conferred by the methoxy group often necessitates the use of milder reaction conditions compared to those used for less activated aromatic rings to avoid polysubstitution or side reactions. libretexts.org
Common electrophilic aromatic substitution reactions are expected to proceed as follows, yielding predominantly the 2-substituted product (or a di-substituted 2,6-product under forcing conditions).
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Typical Electrophile (E+) | Predicted Major Product(s) |
| Halogenation | Br₂ in CH₃COOH | Br⁺ | 3-Bromo-5-(4-methoxyphenyl)oxetan-3-amine |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | 3-(3-Nitro-4-methoxyphenyl)oxetan-3-amine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ (Lewis Acid) | RCO⁺ | 3-(3-Acyl-4-methoxyphenyl)oxetan-3-amine |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃H⁺ | 2-Methoxy-5-(3-aminooxetan-3-yl)benzenesulfonic acid |
The methoxy group itself can be a site of chemical transformation, with the most significant reaction being its cleavage to form a phenolic hydroxyl group (-OH). This O-demethylation reaction is a critical step in the synthesis of many complex natural products and pharmaceutical agents. wikipedia.org The resulting phenol (B47542), 4-(3-aminooxetan-3-yl)phenol, offers a new site for further derivatization, such as etherification or esterification.
The cleavage of the stable aryl methyl ether bond is challenging and typically requires harsh conditions or specific reagents. rsc.org The choice of reagent is particularly critical for this compound due to the presence of the acid-sensitive oxetane ring and the basic amine.
Common Demethylation Methods and Their Applicability:
Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for the cleavage of aryl methyl ethers. nih.govnih.govchem-station.com It is a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by a bromide ion on the methyl group. chem-station.com The reaction is typically performed at low temperatures. However, its high Lewis acidity poses a significant risk of promoting the ring-opening of the strained oxetane moiety. acs.org
Strong Protic Acids (HBr, HI): Concentrated hydrobromic or hydroiodic acid can cleave aryl methyl ethers at elevated temperatures. commonorganicchemistry.comrsc.org The mechanism involves protonation of the ether oxygen followed by SN2 attack by the halide. rsc.org These harsh, highly acidic conditions are generally incompatible with the oxetane ring.
Lewis Acids (e.g., AlCl₃): Aluminum chloride, often in combination with a nucleophile, can also effect demethylation. chem-station.com Like BBr₃, its strong Lewis acidic character makes it a poor choice for this specific substrate.
Nucleophilic Reagents (Thiolates): Using strong nucleophiles like sodium or potassium ethanethiolate (EtSNa, EtSK) in polar aprotic solvents (e.g., DMF) provides a non-acidic alternative for demethylation. wikipedia.orgcommonorganicchemistry.com This method could be more suitable for this compound as it avoids the strong Lewis acids that threaten the integrity of the oxetane ring.
Table 2: Comparison of Demethylation Reagents for the Methoxy Group
| Reagent/Method | Typical Conditions | Mechanism | Potential Compatibility Issues |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78°C to RT | Lewis Acid-mediated | High risk of oxetane ring-opening |
| Hydrobromic Acid (HBr) | High temperature (reflux) | Strong Brønsted Acid | Incompatible; likely to cause oxetane decomposition |
| Alkyl Thiolates (e.g., EtSNa) | DMF or NMP, elevated temp. | Nucleophilic (Sɴ2) | Generally good compatibility; avoids harsh acids |
| Tris(pentafluorophenyl)borane (BCF) / Silane | Organic solvent | Lewis Acid-catalyzed hydride transfer | Milder than BBr₃, but Lewis acidity could still be a concern rsc.org |
Given these considerations, nucleophilic demethylation methods appear to be the most promising for the selective conversion of this compound to its corresponding phenol without disrupting the strained ether ring.
Conformational Analysis and Stereochemical Considerations in Oxetane 3 Amine Research
Conformational Preferences of the Oxetane (B1205548) Ring with 3,3-Disubstitution
The oxetane ring is not perfectly planar. acs.org Unsubstituted oxetane adopts a slightly puckered conformation to alleviate torsional strain, with a reported puckering angle of 8.7° at 140 K. acs.org The introduction of substituents at the 3-position, creating a 3,3-disubstituted pattern, significantly influences the ring's conformational preferences. acs.org
The presence of two substituents at the C3 position increases steric and eclipsing interactions within the ring, which generally leads to a more pronounced puckered conformation. acs.org This puckering helps to minimize the steric clash between the substituents and the hydrogens on the adjacent methylene (B1212753) groups. For example, X-ray crystallographic studies of the insecticide EDO, a 3,3-disubstituted oxetane, revealed a puckering angle of 16°, which is substantially larger than that of the parent oxetane. acs.org The degree of puckering is highly dependent on the nature and size of the substituents. researchgate.netuni-muenchen.de In a series of spiro-tetrahydrotetrazines based on oxetane-3-one, the puckering angle of the oxetane ring was found to vary, with reported values of 7.07°, 14.77°, and 16.38° depending on the specific substitution pattern. uni-muenchen.de
Table 1: Puckering Angles of Substituted OxetanesCompoundPuckering Angle (°)Unsubstituted Oxetane (at 140 K)8.7 acs.orgEDO (Insecticide)16 acs.orgSpiro-oxetane derivative 17.07 uni-muenchen.deSpiro-oxetane derivative 214.77 uni-muenchen.deSpiro-oxetane derivative 316.38 uni-muenchen.de
Diastereoselectivity and Enantioselectivity in Synthesis
The synthesis of 3-(4-Methoxyphenyl)oxetan-3-amine (B2729714) involves the creation of a quaternary stereocenter at the C3 position, making stereocontrol a significant challenge. thieme.de The development of synthetic methods that can control both diastereoselectivity and enantioselectivity is crucial for accessing specific stereoisomers. doi.org
Several strategies have been explored for the synthesis of 3-amino-3-aryloxetanes. One notable method is the defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines. thieme.debeilstein-journals.org This reaction proceeds under mild conditions and provides a direct route to 3-aryl-3-aminooxetanes, which can be considered bioisosteres of benzamides. thieme.debeilstein-journals.org Another approach involves a photoredox/nickel cross-coupling catalysis. beilstein-journals.org
For the asymmetric synthesis of related structures, various catalytic methods have been developed. For instance, an enantioselective decarboxylative allylic alkylation using a Palladium catalyst and a chiral phosphine-oxazoline (PHOX) ligand has been used to forge all-carbon quaternary centers with high enantiomeric excess (ee). nih.gov The synthesis of oxetane-3-aryl-3-carboxylic acids, which are precursors to the target amine, can be achieved in two steps via a catalytic Friedel-Crafts reaction followed by oxidative cleavage. nih.gov These carboxylic acids can then potentially be converted to the amine.
Furthermore, halocyclization reactions of homoallylic alcohols have been shown to produce 3,3-disubstituted oxetanes with high diastereoselectivity. doi.org The synthesis of chiral oxetane β-amino acid monomers has been accomplished starting from diacetone glucose, where a nucleophilic cyclization forms the oxetane ring. researchgate.net While not directly applied to this compound, these methods highlight the range of strategies available for achieving stereocontrol in oxetane synthesis. The challenge often lies in adapting these methods to substrates with both an aryl and an amino group at the C3 position. thieme.de
Table 2: Selected Stereoselective Synthetic Approaches to OxetanesMethodKey FeaturesDefluorosulfonylative CouplingDirect synthesis of 3-aryl-3-aminooxetanes. thieme.debeilstein-journals.orgEnantioselective Decarboxylative Allylic AlkylationCreates all-carbon quaternary centers with high ee. nih.govIodocyclization of Homoallylic AlcoholsHigh diastereoselectivity for 3,3-disubstituted oxetanes. doi.orgFriedel-Crafts/Oxidative CleavageAccess to 3-aryl-3-carboxylic acid oxetane precursors. nih.gov
Influence of Substituents on Ring Puckering and Conformational Dynamics
The puckering of the oxetane ring is a delicate balance between angle strain, which favors a planar conformation, and torsional strain from eclipsing interactions, which is relieved by puckering. acs.org Substituents at the C3 position play a dominant role in determining this balance. acs.org The introduction of two substituents at this position generally increases the barrier to planarity and results in a more puckered ground-state conformation. acs.org
The electronic properties of the substituents also have a profound effect. For example, in 3,3-difluoro-oxetane, the potential barrier to the planar configuration is significantly reduced compared to the non-fluorinated analogue. osu.edu This is attributed to the high electronegativity of the fluorine atoms, which withdraw electron density from the eclipsed carbon-carbon bonds in the ring. osu.edu This withdrawal reduces the magnitude of the repulsive torsional interactions, thereby lowering the energy barrier for the ring to become planar. osu.edu
In the case of this compound, the two substituents at C3 are an amino group and a 4-methoxyphenyl (B3050149) group. The aryl group is sterically demanding, which would be expected to favor a more puckered conformation to minimize steric interactions with the rest of the ring. Computational and kinetic studies on related 3-aryl-3-aminooxetane precursors suggest a conformation that places the electron-rich aromatic ring in conjugation with the developing positive charge during SN1-type reactions. thieme.de This conformational preference minimizes potential steric clashes between the ortho C-H bonds of the aryl ring and the methylene groups of the oxetane. thieme.de Therefore, the interplay between the steric bulk of the aryl and amino groups and the electronic effects of the methoxy (B1213986) substituent on the phenyl ring will ultimately define the specific puckering angle and conformational dynamics of this compound.
Computational and Theoretical Investigations of Oxetane 3 Amine Systems
Quantum Chemical Calculations on Oxetane (B1205548) Ring Strain and Electronic Properties
The oxetane ring, a four-membered heterocycle containing an oxygen atom, is characterized by significant ring strain, which dictates much of its chemical reactivity. acs.org Quantum chemical calculations have been pivotal in quantifying this strain and understanding its electronic origins.
Ring Strain: The intrinsic ring strain of the parent oxetane is approximately 106 kJ/mol (about 25.3 kcal/mol). mdpi.com This high strain energy, arising from bond angle distortion and torsional strain, makes the ring susceptible to opening reactions. acs.org The C–O–C bond angle is compressed to about 90.2°, a significant deviation from the ideal sp³ bond angle of 109.5°. acs.org
Electronic Properties and Conformation: In the gas phase, the oxetane ring is nearly planar, but it can adopt a puckered conformation to alleviate unfavorable eclipsing interactions, especially upon substitution. acs.orgmdpi.comutexas.edu For instance, X-ray crystallography revealed a puckering angle of 16° for the insecticide EDO, a substituted oxetane. acs.org The introduction of substituents at the 3-position is known to increase this puckering. utexas.edu
The electronegative oxygen atom imparts distinct electronic features to the ring. It creates a powerful inductive electron-withdrawing effect and allows the oxetane to serve as an effective hydrogen-bond acceptor. acs.orgnih.gov The strained C–O–C bond angle exposes the oxygen's lone pair of electrons, making it a better hydrogen-bond acceptor than other cyclic ethers like tetrahydrofuran (B95107) and competitive with many carbonyl groups. acs.orgmdpi.com
Table 1: Calculated and Experimental Structural Properties of Unsubstituted Oxetane
| Parameter | Value | Source |
|---|---|---|
| Ring Strain Energy | 106 kJ/mol | mdpi.com |
| C–O Bond Length | 1.46 Å | acs.org |
| C–C Bond Length | 1.53 Å | acs.org |
| C–O–C Bond Angle | 90.2° | acs.org |
| C–C–O Bond Angle | 92.0° | acs.org |
| C–C–C Bond Angle | 84.8° | acs.org |
| Puckering Angle (at 90 K) | 10.7° | mdpi.com |
Mechanistic Studies of Oxetane Ring Formation and Opening Reactions
Computational methods have been instrumental in elucidating the mechanisms of both the formation and cleavage of the oxetane ring.
Ring Formation: The synthesis of the strained four-membered ring is a kinetic challenge. acs.org Theoretical studies have explored various pathways, including:
Intramolecular Cyclization: This common strategy often requires an anion and a good leaving group to overcome the kinetic barrier. acs.org Computational modeling helps to understand the transition states and the influence of substituents on the cyclization efficiency. acs.org
Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a classic method for oxetane synthesis. illinois.edubeilstein-journals.org Quantum chemical calculations clarify the regio- and stereoselectivity of the reaction.
Biosynthesis: In complex natural products like Paclitaxel (Taxol), the formation of the oxetane ring is enzyme-mediated. nih.gov Computational studies have investigated proposed mechanisms, including stepwise acid-catalyzed rearrangements and concerted or dissociative pathways, to understand this intricate biological process. acs.orgresearchgate.net
Ring-Opening Reactions: The inherent strain of the oxetane ring makes it prone to cleavage under various conditions. Mechanistic studies, often employing Density Functional Theory (DFT) and ab initio methods, have provided detailed pictures of these reactions. rsc.orgrsc.org
Cationic Ring-Opening Polymerization: This process is initiated by the protonation or acid-activation of the oxetane oxygen. rsc.org Computational results show that the polymerization proceeds via the continuous attack of an oxygen atom from a neutral oxetane molecule on a carbon atom of the activated oxetane cation. rsc.orgrsc.org These studies have fully optimized the geometries of reactants, transition states, and intermediates, revealing very low activation energies in the initial steps. rsc.orgdtic.mil
Acid-Catalyzed Ring-Opening: Under acidic conditions, weak nucleophiles can attack the oxetane ring. magtech.com.cn The regioselectivity of this attack is governed by electronic effects, favoring cleavage at the more substituted carbon atom due to the stabilization of the resulting partial positive charge. magtech.com.cn
Photochemical Cleavage: The decomposition of oxetanes can also be induced by light. A detailed mechanistic study involving quantum chemical methods elucidated the pathways of a photochemical kinetic resolution where one enantiomer of a spirocyclic oxetane was decomposed via a retro-Paternò–Büchi reaction. acs.org
Analysis of Electronic Effects of Substituents on Reaction Pathways and Stability
Substituents play a critical role in modulating the stability and reactivity of the oxetane ring. Computational analysis helps to predict and rationalize these electronic effects.
Stability: The stability of the oxetane ring is highly dependent on its substitution pattern.
3,3-Disubstituted Oxetanes: These are generally the most stable derivatives. nih.govacs.org The substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital, thus preventing ring-opening reactions. nih.gov
2-Substituted Oxetanes: Oxetanes with electron-donating groups at the C2 position are often unstable. nih.gov In contrast, 2-(arylsulfonyl)oxetanes have been synthesized and show good stability across a wide pH range. rsc.org
Metabolic Stability: Studies have shown that a 3-monosubstituted oxetane was more stable to human liver microsomes than a 2-monosubstituted derivative, which underwent ring scission. acs.org
Reaction Pathways and Physicochemical Properties: Substituents electronically influence reaction outcomes and molecular properties.
Inductive Effects: The oxetane ring itself exerts a strong inductive electron-withdrawing effect. nih.gov This has a profound impact on the basicity of adjacent functional groups, a property crucial in medicinal chemistry. For example, placing an oxetane ring near an amine significantly reduces the amine's pKₐH. nih.gov This effect diminishes with increasing distance between the ring and the amine. nih.gov
Favoring Formation: The success of intramolecular cyclization to form oxetanes can be influenced by the electronic nature of substituents. Electron-withdrawing groups have been shown to favor oxetane formation, although highly stabilizing groups can prevent the reaction entirely. acs.org
Table 2: Influence of Oxetane Ring Position on Amine Basicity (pKₐH)
| Position Relative to Amine | pKₐH Reduction (Units) | Source |
|---|---|---|
| α (alpha) | ~2.7 | nih.gov |
| β (beta) | ~1.9 | nih.gov |
| γ (gamma) | ~0.7 | nih.gov |
| δ (delta) | ~0.3 | nih.gov |
Theoretical Characterization of Carbocation Intermediates in Oxetane Chemistry
Carbocation intermediates, while often transient, are key players in many reactions involving oxetanes. Theoretical characterization provides essential information about their structure, stability, and role in reaction mechanisms.
A carbocation is a species containing a carbon atom with a positive formal charge and only three bonds, resulting in an empty p-orbital. youtube.com This structure makes it a potent electrophile. The stability of a carbocation is increased by effects that delocalize the positive charge, such as induction and hyperconjugation from adjacent alkyl groups. youtube.com
In the context of oxetane chemistry, carbocation intermediates are particularly relevant in acid-catalyzed ring-opening reactions that proceed through an Sₙ1-like mechanism.
Formation and Role: Theoretical studies suggest that C(sp³)–O bond cleavage can lead to the formation of a carbocation intermediate. acs.org This pathway becomes significant when the forming carbocation can be stabilized, for example, by adjacent aryl groups or at a tertiary carbon center. The generation of stable oxetane- and azetidine-benzylic carbocations has been described as a strategy for synthesizing valuable 3,3-disubstituted derivatives. nih.gov
Mechanistic Elucidation: Computational modeling helps distinguish between Sₙ1 and Sₙ2 pathways. For an Sₙ1 reaction, calculations would identify a distinct carbocation intermediate on the potential energy surface. In contrast, an Sₙ2 reaction proceeds through a single, concerted transition state without an intermediate. Experimental results, such as a loss of stereoselectivity, often point towards a carbocation intermediate, a hypothesis that can be rigorously tested and confirmed through theoretical calculations. acs.org
Compound Index
Applications of 3 4 Methoxyphenyl Oxetan 3 Amine in Advanced Organic Synthesis
Role as a Key Building Block for Complex Molecules
3-(4-Methoxyphenyl)oxetan-3-amine (B2729714) and related 3-aminooxetanes serve as foundational synthons for constructing intricate molecular frameworks. The presence of a primary amine and an aryl group on a stereochemically defined quaternary center, combined with the reactive potential of the oxetane (B1205548) ring, provides multiple handles for synthetic elaboration. nih.govresearchgate.net
Researchers have utilized these building blocks to access a variety of complex structures. The amino group can be readily functionalized through standard transformations like acylation, alkylation, and sulfonylation, while the aryl group can be modified to tune electronic and steric properties. nih.govijrpr.com Furthermore, the oxetane ring itself can participate in ring-opening or ring-expansion reactions, leading to diverse heterocyclic systems. mdpi.comacs.org For instance, the synthesis of spirocyclic systems, which are of great interest in drug discovery, can be achieved using 3-aminooxetane derivatives. mdpi.comresearchgate.netnih.gov A notable strategy involves the copper-catalyzed four-component reaction of a 1,2-amino alcohol, 3-oxetanone (B52913), formaldehyde, and an alkyne to produce spirooxazolidines, which are valuable intermediates for further transformations. mdpi.com Similarly, Friedel-Crafts alkylation using oxetane-containing tertiary alcohols has been developed to install the oxetane moiety onto indole (B1671886) systems, creating complex tubulin polymerization inhibitors. nih.gov
The application of 3-amino-3-aryloxetanes as bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological responses—is a significant area of research. digitellinc.comyoutube.com They have been successfully employed as replacements for benzamides, a common pharmacophore in approved drugs. digitellinc.com This substitution can lead to improved properties such as aqueous solubility and metabolic stability while maintaining or enhancing biological activity. digitellinc.comthieme-connect.com
Table 1: Examples of Complex Molecules Synthesized from Oxetane Building Blocks
| Starting Oxetane Derivative | Reaction Type | Resulting Complex Molecule/Scaffold | Key Application/Significance |
| 3-Oxetanone | Four-component A³-coupling/annulation | 3-Oxetanone-derived spirooxazolidines | Access to diverse saturated heterocycles. mdpi.com |
| Oxetane-containing tertiary alcohol | Friedel-Crafts Alkylation | 3-(Oxetan-3-yl)indole analogues | Development of tubulin polymerization inhibitors. nih.gov |
| 3-Aminooxetanes | General Derivatization | Bioisosteres of benzamides | Improvement of pharmacokinetic properties in drug candidates. digitellinc.com |
| 3-Aryl-3-hydroxyoxetanes | Lewis Acid-Catalyzed Reaction | 3,3-Diaryloxetanes | Bioisosteric replacement for benzophenones. nih.gov |
| 3-(p-Tolyl)oxetan-3-amine | Buchwald-Hartwig Reaction | N-Aryl-3-phenyloxetan-3-amines | Exploration of chemical space for kinase inhibitors. nih.gov |
Strategies for Molecular Diversity Generation Utilizing Oxetane Scaffolds
The generation of molecular diversity is a cornerstone of modern drug discovery and materials science. Oxetane scaffolds, including this compound, are exceptionally well-suited for creating libraries of diverse compounds due to their robust nature and multiple points for functionalization. acs.orgbgu.ac.il
Divergent synthetic strategies are commonly employed, where a central oxetane-containing intermediate is used to produce a wide array of analogues through various chemical transformations. digitellinc.com For example, a key building block like an oxetane sulfonyl fluoride (B91410) can be synthesized and subsequently reacted with a broad range of nucleophiles (amines, phenols, thiols) to generate diverse functionalized oxetanes in a mild and efficient manner. acs.orgchemrxiv.org This approach allows for the rapid exploration of the chemical space around the oxetane core.
Parallel synthesis techniques have also been adapted for oxetane chemistry. bgu.ac.il By reacting a common oxetane precursor with a library of different reactants under an array format, chemists can efficiently generate large numbers of distinct products for high-throughput screening. nih.gov For example, the Buchwald-Hartwig amination reaction has been successfully applied to couple various aryl halides and triflates with 3-aminooxetane derivatives, yielding libraries of N-arylated oxetane compounds. nih.gov Ruthenium-catalyzed oxidative alkynylation of oxetane-bearing alcohols provides another route to ynones, which are versatile intermediates that can be converted into pyrazoles, isoxazoles, and pyrimidines, thereby achieving significant scaffold diversification from a single starting material. nih.gov
Table 2: Methods for Generating Molecular Diversity from Oxetane Scaffolds
| Core Oxetane Structure | Diversification Strategy | Reagents/Reaction Types | Resulting Molecular Library |
| Oxetane-3-sulfonyl fluoride (OSF) | Divergent synthesis via deFS reaction | Various amine, alcohol, and thiol nucleophiles | Diverse 3-substituted oxetanes. acs.orgchemrxiv.org |
| Oxetane-bearing alcohols | Oxidative Alkynylation / Condensation | Terminal alkynes, hydrazines, hydroxylamine | Pyrazoles, isoxazoles, pyrimidines. nih.gov |
| 3-Amino-3-aryloxetanes | Parallel Synthesis via Cross-Coupling | Aryl halides/triflates (Buchwald-Hartwig) | N-Aryl-3-aryloxetan-3-amines. nih.gov |
| 3-Oxetanone | Multicomponent Reaction | Isatins, pyrazolones, malononitrile | Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. researchgate.net |
Late-Stage Functionalization of Complex Molecules with Oxetane Moieties
Introducing functional groups at the final stages of a synthetic sequence, known as late-stage functionalization (LSF), is a powerful strategy that avoids the need to carry sensitive moieties through numerous reaction steps. The incorporation of an oxetane ring via LSF can dramatically improve the properties of a lead compound, such as enhancing solubility or metabolic stability. acs.orgacs.org
Several methods have been developed for the late-stage introduction of oxetanes. nih.gov One innovative approach involves the direct conversion of sp³ alcohols into oxetanes under mild photoredox conditions. acs.orgnih.gov This methodology has been successfully applied to complex molecules, including steroids like testosterone, demonstrating its broad applicability and functional group tolerance. acs.orgnih.gov
Another powerful tool for LSF is the use of oxetane sulfonyl fluorides (OSFs). digitellinc.comacs.org These bench-stable reagents can react with complex molecules containing nucleophilic handles (such as amines in drug candidates) to install the oxetane motif. This strategy has been used to create oxetane analogues of marketed drugs, showcasing its utility in medicinal chemistry programs. digitellinc.comacs.org The ability to append the oxetane unit at a late stage provides a streamlined path to improving drug-like properties without redesigning the entire synthesis. acs.org
Table 3: Key Methods for Late-Stage Introduction of Oxetane Rings
| Reaction Type | Substrate | Reagent/Catalyst System | Key Feature |
| Alcohol C–H Functionalization | Complex primary alcohols (e.g., steroids) | Photoredox catalyst, H-atom transfer agent | Direct conversion of native alcohols to oxetanes under mild conditions. acs.orgnih.gov |
| Defluorosulfonylation (deFS) | Complex amines, phenols | Oxetane Sulfonyl Fluoride (OSF) | Mild, thermal activation for coupling with diverse nucleophiles. acs.org |
| Friedel–Crafts Alkylation | Electron-rich arenes/heterocycles | Oxetanol, Lewis acid (e.g., LiNTf₂) | Installation of oxetane on aromatic systems. nih.gov |
| Thiol Alkylation | Thiols | 3-Hydroxyoxetanes, Lithium catalyst | Synthesis of 3-sulfanyl-oxetanes as bioisosteres. acs.org |
Development of Novel Chemical Motifs and Scaffolds
The unique structural and electronic properties of the oxetane ring in compounds like this compound are being harnessed to develop entirely new chemical motifs and scaffolds for organic synthesis and drug discovery. acs.orgacs.org The inherent ring strain and polarity of the oxetane make it more than just a passive scaffold; it actively influences molecular conformation and properties. nih.gov
One major area of development is the creation of novel spirocyclic systems. mdpi.comrsc.org Spirocycles, which contain two rings sharing a single atom, are highly sought after due to their rigid, three-dimensional structures that can effectively probe biological space. Syntheses starting from 3-oxetanone or its derivatives have led to a variety of spirocyclic oxetanes, including spirooxazolidines and spiro-fused benzimidazoles. mdpi.comnih.gov These reactions often proceed with high atom economy and can generate significant molecular complexity in a single step.
The concept of bioisosterism has been significantly expanded by the oxetane ring. digitellinc.comnih.gov Beyond serving as a replacement for gem-dimethyl or carbonyl groups, oxetanes are now being used to create novel isosteres for more complex functional groups. nih.govacs.org For example, 3-aminooxetanes have been established as effective bioisosteres for benzamides, and 3,3-diaryloxetanes can replace benzophenones, often with improved properties like reduced electrophilicity and enhanced metabolic stability. digitellinc.comnih.gov Furthermore, the merger of the oxetane moiety with other pharmacophores, such as sulfoximines or phosphonates, through reactions like defluorosulfonylation, is creating novel chemical motifs that were previously inaccessible, providing new design elements for medicinal chemists. acs.orgchemrxiv.org
Table 4: Novel Motifs and Scaffolds Derived from Oxetanes
| Derived Motif/Scaffold | Synthetic Precursor | Method of Synthesis | Significance/Application |
| Spirocyclic Oxetanes | 3-Oxetanone, Cyclic Ketones | Multicomponent reactions, Paternò–Büchi cycloadditions | Rigid 3D scaffolds for drug discovery. mdpi.comrsc.org |
| 3-Aminooxetane (as Benzamide Bioisostere) | 3-Aminooxetane derivatives | Amine functionalization | Improved solubility and stability in drug analogues. digitellinc.com |
| 3,3-Diaryloxetane (as Benzophenone Bioisostere) | 3-Oxetanol, Aryl Grignards | Friedel-Crafts alkylation | Non-electrophilic ketone replacement with similar properties. nih.gov |
| Oxetane-Sulfoximines/Phosphonates | Oxetane Sulfonyl Fluorides (OSFs) | Defluorosulfonylation (deFS) | Novel pharmacophore combinations with unique properties. acs.orgchemrxiv.org |
| Oxetane-Fused N-Heterocycles | Oxetane-bearing ynones | Ruthenium-catalyzed cyclizations | Scaffold diversification for accessing new chemical space. nih.gov |
Emerging Trends and Future Research Directions
Development of Novel and Efficient Synthetic Routes for Oxetane-3-amine Derivatives
The construction of the strained oxetane (B1205548) ring, particularly with a quaternary center at the 3-position bearing both an amine and an aryl group, presents a significant synthetic challenge. acs.org Traditional methods like the Williamson etherification, which involves intramolecular cyclization of a 1,3-diol derivative, remain a foundational strategy. beilstein-journals.orgacs.org However, the demand for greater efficiency, milder conditions, and broader substrate scope has spurred the development of innovative synthetic methodologies.
Recent advancements have focused on several key strategies:
Paternò–Büchi Reaction: This [2+2] photocycloaddition of an alkene with a carbonyl compound offers an atom-economical route to the oxetane core. magtech.com.cnnih.gov Visible-light-mediated versions of this reaction are being explored to improve substrate tolerance and reduce side reactions associated with high-energy UV irradiation. nih.govacs.org
Epoxide Ring Expansion: The expansion of epoxides using sulfonium (B1226848) or sulfoxonium ylides provides a reliable method for forming the four-membered ring from a three-membered precursor. magtech.com.cnacs.org
Functionalization of Oxetane Precursors: A common and powerful approach involves the synthesis of a versatile intermediate, such as oxetan-3-one, which can then be elaborated. For instance, Passerini three-component reactions of oxetan-3-one with isocyanides and carboxylic acids can produce 3,3-disubstituted oxetanes. researchgate.net Similarly, the addition of aryl Grignard or organolithium reagents to oxetan-3-one followed by subsequent chemical manipulation can lead to the desired 3-amino-3-aryl products.
Defluorosulfonylative Coupling: A novel and promising method involves the reaction of oxetane sulfonyl fluorides with amines. nih.gov This process, which proceeds through a planar oxetane carbocation intermediate, offers a disconnection strategy analogous to amidation, potentially allowing for the rapid generation of diverse amino-oxetane libraries from readily available amine starting materials. nih.govresearchgate.net This method is particularly attractive for its tolerance of various polar functional groups. nih.gov
One documented synthesis for a related structure, 3-(4-substituted aryloxymethyl)oxetan-3-ylamines, starts from 2,2-bis(bromomethyl)propane-1,3-diol. This is first cyclized to (3-(bromomethyl)oxetan-3-yl)methanol, which is then reacted with a phenol (B47542). The resulting alcohol is oxidized to a carboxylic acid, which is then converted to the final amine via a Curtius rearrangement using diphenylphosphoryl azide (B81097) (DPPA). connectjournals.com
| Synthetic Strategy | Description | Key Features |
| Williamson Etherification | Intramolecular cyclization of a 1,3-halohydrin or a diol derivative. beilstein-journals.orgacs.org | A fundamental and widely used method. Often requires strong base. acs.org |
| Paternò–Büchi Reaction | [2+2] photocycloaddition between a carbonyl compound and an alkene. magtech.com.cnnih.gov | Atom-economical. Recent advances use visible light catalysis. nih.gov |
| Epoxide Ring Expansion | Reaction of an epoxide with a sulfonium or sulfoxonium ylide. magtech.com.cnacs.org | Builds the four-membered ring from a three-membered precursor. acs.org |
| Oxetan-3-one Functionalization | Using oxetan-3-one as a key building block for multicomponent reactions or additions. researchgate.net | Versatile for creating 3,3-disubstituted oxetanes. researchgate.net |
| Defluorosulfonylative Coupling | Reaction of oxetane sulfonyl fluorides with amines via an oxetane carbocation. nih.gov | Novel strategy, tolerant of polar groups, suitable for library synthesis. nih.govresearchgate.net |
Exploration of New Reactivity Modes for Oxetane-3-amine Scaffolds
The reactivity of the oxetane ring is dominated by its inherent strain energy (approximately 106 kJ/mol), which makes it susceptible to ring-opening reactions. tandfonline.com However, the substitution pattern significantly influences its stability; 3,3-disubstituted oxetanes, such as the title compound, are notably more stable than monosubstituted ones due to steric hindrance that blocks the pathway for nucleophilic attack. nih.govchemrxiv.org Research is actively exploring reactivity beyond simple ring-opening, leveraging the unique electronic and structural features of the 3-amino-3-aryloxetane scaffold.
A key area of emerging research is the use of 3-aminooxetanes as 1,3-amphoteric molecules . These compounds possess both a nucleophilic site (the amino group) and an electrophilic site (the oxetane ring carbons). This dual reactivity has been harnessed in formal [3+2] annulation reactions with various heterocumulenes like isocyanates and isothiocyanates. rsc.org In these transformations, the amine nitrogen initiates the reaction, and the oxetane ring is subsequently opened by an internal nucleophile, leading to the rapid construction of diverse five-membered heterocyclic systems. rsc.org This represents a significant departure from the traditional view of oxetanes solely as electrophiles. rsc.org
The oxetane moiety also serves as a conformational lock . Its rigid, puckered structure can hold adjacent functionalities in a defined three-dimensional space, which can be crucial for binding to biological targets. nih.govacs.org This conformational rigidity, combined with the electron-withdrawing nature of the oxetane oxygen, modulates the properties of the adjacent amino group. The pKa of an amine alpha to an oxetane ring can be reduced by approximately 2.7 units, significantly decreasing its basicity at physiological pH. nih.govacs.org This modulation of basicity is a critical tool in drug design to improve properties like cell permeability and reduce off-target effects.
Integration of Advanced Catalytic Systems in Oxetane Synthesis
The challenges associated with constructing and functionalizing oxetanes have driven the integration of advanced catalytic systems to achieve higher efficiency, selectivity, and milder reaction conditions.
Transition metal catalysis has proven particularly effective.
Palladium and Nickel Catalysts: Ni-catalyzed Suzuki cross-coupling reactions have been successfully employed to couple 3-iodooxetane (B1340047) with arylboronic acids, forming 3-aryloxetanes. acs.org
Rhodium Catalysts: Rhodium complexes have been used for the addition of arylboroxines to oxetane-derived imines and for the silylformylation of oxetanes via ring-opening. acs.orgtandfonline.com
Copper Catalysts: Chiral Cu(II) complexes have enabled the catalytic asymmetric synthesis of polysubstituted oxetanes from silyl (B83357) enol ethers and trifluoropyruvate with high enantioselectivity. nih.gov
Iridium Photocatalysts: Cationic iridium complexes are used to mediate visible-light Paternò–Büchi reactions, offering a milder alternative to UV irradiation. nih.gov
Organocatalysis has also emerged as a powerful, metal-free alternative.
Proline-catalyzed cross-aldol reactions between oxetan-3-one and other ketones have been developed, driven by the relief of ring strain. acs.org
Chiral Brønsted acids , such as enantiopure phosphoric acids, have been used for intramolecular enantioselective oxetane ring-opening reactions. acs.org
Organocatalytic coupling of CO2 with oxetanes, promoted by onium salts in combination with fluorinated alcohols, has been developed for the synthesis of oligocarbonates. nih.gov
Lewis acid catalysis is frequently used to activate the oxetane ring towards nucleophilic attack. For example, indium(III) triflate (In(OTf)3) has been shown to be an effective catalyst for the intramolecular cyclization of 3-amido oxetanes to form 2-oxazolines in a mild ring-opening/ring-closing cascade. nih.gov
| Catalyst Type | Example System | Application in Oxetane Chemistry | Reference |
| Transition Metal | Ni-complex / Arylboronic acid | Suzuki cross-coupling to form 3-aryloxetanes. | acs.org |
| Transition Metal | Chiral Cu(II) complex | Asymmetric synthesis of polysubstituted oxetanes. | nih.gov |
| Transition Metal | Iridium photocatalyst | Visible-light mediated Paternò–Büchi reactions. | nih.gov |
| Transition Metal | In(OTf)3 | Lewis acid-catalyzed ring-opening/cyclization of 3-amido oxetanes. | nih.gov |
| Organocatalyst | L-Proline | Strain-driven direct cross-aldol reactions of oxetan-3-one. | acs.org |
| Organocatalyst | Chiral Phosphoric Acid | Enantioselective intramolecular oxetane ring-opening. | acs.org |
Computational Design and Prediction in Oxetane-Based Chemistry
Computational methods are becoming indispensable tools for understanding and predicting the behavior of oxetane-containing molecules, guiding synthetic efforts and rational drug design.
Density Functional Theory (DFT) calculations are widely used to investigate reaction mechanisms and energetics.
DFT studies have been employed to elucidate the free energy profiles for oxetane ring formation, for example, in the biosynthesis of Paclitaxel, confirming the role of epoxide intermediates. researchgate.net
The mechanism of organocatalytic coupling of CO2 with oxetanes has been explored using DFT, providing insights into the reaction pathway. nih.gov
Computational studies have supported the proposed mechanism for the defluorosulfonylative coupling to form amino-oxetanes, confirming the formation of an oxetane carbocation as the rate-determining step. nih.gov
DFT can also predict the impact of the oxetane ring on molecular properties. For instance, calculations can rationalize the observed decrease in the pKa of an adjacent amine, attributing it to the powerful inductive electron-withdrawing effect of the oxetane oxygen. nih.gov
Molecular docking is a critical computational technique in drug discovery programs involving oxetanes.
Docking studies are used to predict how an oxetane-containing ligand will bind to a protein target. These studies have shown that the oxetane moiety can engage in favorable interactions, such as hydrogen bonds or CH−π interactions, within a protein's binding pocket. acs.orgnih.gov
In other cases, docking reveals that the oxetane primarily serves as a rigid scaffold to orient other pharmacophoric groups correctly, without directly interacting with the protein itself. nih.gov
By comparing the predicted binding modes of oxetane analogs with their gem-dimethyl or carbonyl counterparts, researchers can make rational decisions about which isostere is most likely to improve potency or selectivity.
These computational approaches provide a powerful synergy with experimental work, accelerating the discovery and development of novel oxetane-based compounds like 3-(4-Methoxyphenyl)oxetan-3-amine (B2729714) for various applications.
Q & A
Basic: What are the established synthetic routes for 3-(4-Methoxyphenyl)oxetan-3-amine, and what are their respective advantages?
The synthesis typically involves intramolecular cyclization of precursors like epoxides or halohydrins under basic conditions to form the oxetane ring, followed by nucleophilic substitution to introduce the 4-methoxyphenyl group . Advantages include modularity for functionalization and scalability. For example, cyclization avoids high-temperature conditions, preserving sensitive functional groups. The methoxy group’s para position enhances electronic stabilization compared to ortho/meta isomers, simplifying regioselectivity .
Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?
Key strategies include:
- Catalysts : Transition metals (e.g., palladium) can accelerate coupling steps, reducing side products .
- Continuous flow reactors : Enable precise control of reaction parameters (e.g., residence time, temperature), improving reproducibility and yield .
- Purification : Use preparative HPLC or recrystallization to isolate the product from by-products like regioisomers (e.g., 3-(2-methoxyphenyl) derivatives) .
- In situ monitoring : Techniques like FTIR or NMR spectroscopy can track reaction progress and identify intermediates .
Basic: What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- NMR spectroscopy : H and C NMR confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and methoxy group (δ ~3.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHNO: 179.09 g/mol) .
- HPLC : Quantifies purity and detects regioisomeric impurities (e.g., para vs. ortho substitution) .
Advanced: How do substituent positions on the methoxyphenyl group influence the chemical reactivity of oxetan-3-amine derivatives?
- Para-substitution (4-methoxy) : Enhances electron donation via resonance, stabilizing intermediates in nucleophilic substitutions. This increases reactivity in SNAr reactions compared to ortho/meta isomers .
- Ortho-substitution (2-methoxy) : Steric hindrance near the oxetane ring reduces accessibility for electrophiles, slowing reactions like acylation .
- Meta-substitution (3-methoxy) : Intermediate electronic effects lead to mixed regioselectivity in cross-coupling reactions .
Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Assay standardization : Control variables like solvent (DMSO vs. aqueous buffers), pH, and cell line specificity to minimize discrepancies .
- Purity validation : Use orthogonal methods (HPLC, elemental analysis) to rule out impurities affecting bioactivity .
- Structural analogs : Compare para-substituted derivatives with ortho/meta isomers to isolate substituent effects .
Advanced: What are the common side reactions during synthesis, and how can they be mitigated?
- Oxetane ring-opening : Occurs under acidic conditions. Mitigation: Use mild bases (e.g., KCO) and avoid protic solvents .
- Regioisomer formation : During methoxyphenyl substitution. Mitigation: Optimize reaction temperature and use directing groups (e.g., boronates) .
- Oxidation by-products : Use inert atmospheres (N/Ar) and antioxidants (e.g., BHT) to preserve the amine group .
Advanced: How can computational chemistry predict the reactivity of this compound?
- DFT calculations : Model transition states to predict regioselectivity in reactions (e.g., amidation at the oxetane nitrogen) .
- Molecular docking : Screen binding affinities for biological targets (e.g., enzymes) to prioritize experimental testing .
- Solvent effect simulations : COSMO-RS models optimize solvent selection for reactions or crystallization .
Basic: What are the stability considerations for storing this compound?
Store under anhydrous conditions (-20°C, desiccator) to prevent hydrolysis of the oxetane ring. Avoid light exposure to prevent demethylation of the methoxy group .
Advanced: How can researchers investigate the metabolic pathways of this compound in biological systems?
- Isotope labeling : Use C-labeled amine groups to track metabolites via LC-MS .
- Enzyme inhibition assays : Test cytochrome P450 isoforms (e.g., CYP3A4) to identify primary metabolic routes .
Advanced: What methodologies are used to study the compound’s interactions with biomacromolecules?
- Surface plasmon resonance (SPR) : Quantify binding kinetics with proteins (e.g., kinases) .
- Cryo-EM/X-ray crystallography : Resolve binding modes in enzyme active sites .
- NMR titration : Map interaction sites on nucleic acids or receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
